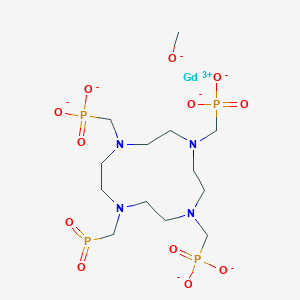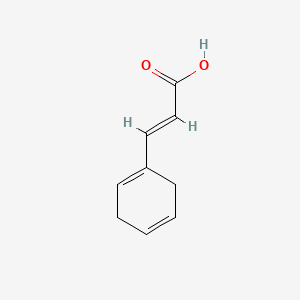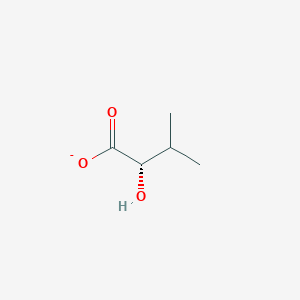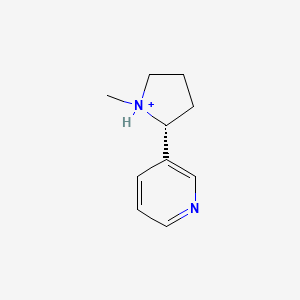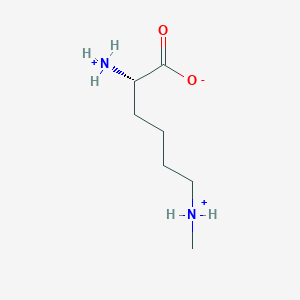
(2S)-2-ammonio-6-(methylammonio)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-methyl-L-lysinium(1+) is an alpha-amino-acid cation that is the conjugate base of N(6)-methyl-L-lysine, arising from protonation of the two amino groups and deprotonation of the carboxylic acid; major species at pH 7.3. It is a conjugate acid of a N(6)-methyl-L-lysine.
Applications De Recherche Scientifique
Protein Cross-linking
(2S)-2-ammonio-6-(methylammonio)hexanoate plays a significant role in the Maillard reaction, which is a process involving the cross-linking of proteins by reducing sugars. This compound has been identified and quantified in glyoxal/methylglyoxal-bovine serum albumin (BSA) incubations, and its role in protein cross-linking in vivo and in foodstuffs is emphasized. This understanding is critical for exploring the molecular basis of various biological processes and food chemistry (Lederer & Klaiber, 1999).
Allosteric Modulation
In a study on muscarinic allosteric modulators, compounds related to (2S)-2-ammonio-6-(methylammonio)hexanoate have been investigated for their effects on ligand binding to muscarinic M(2) acetylcholine receptors. This research provides insights into the molecular interactions between allosteric modulators and neurotransmitter receptors, which is essential for the development of novel therapeutic agents (Raasch et al., 2002).
Organic Synthesis
This compound has been used in organic chemistry, particularly in the Swern oxidation process. A study utilized 6-(methylsulfinyl)hexanoic acid, a related compound, to convert alcohols to aldehydes or ketones. Such chemical reactions are fundamental in the synthesis of various organic compounds, including pharmaceuticals and industrial chemicals (Liu & Vederas, 1996).
Propriétés
Nom du produit |
(2S)-2-ammonio-6-(methylammonio)hexanoate |
|---|---|
Formule moléculaire |
C7H17N2O2+ |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
(2S)-2-azaniumyl-6-(methylazaniumyl)hexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/p+1/t6-/m0/s1 |
Clé InChI |
PQNASZJZHFPQLE-LURJTMIESA-O |
SMILES isomérique |
C[NH2+]CCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C[NH2+]CCCCC(C(=O)[O-])[NH3+] |
SMILES canonique |
C[NH2+]CCCCC(C(=O)[O-])[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



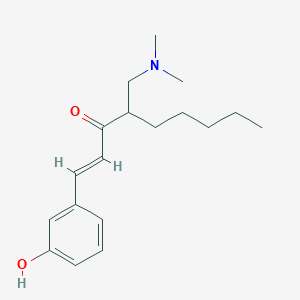
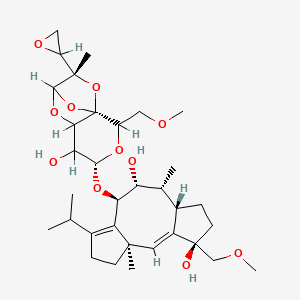
](/img/structure/B1237420.png)
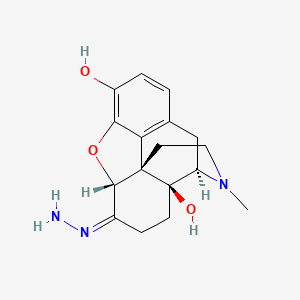
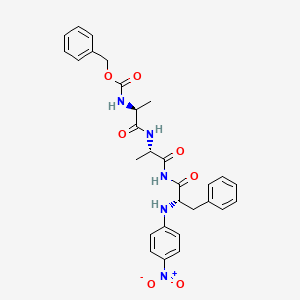
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)

![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
